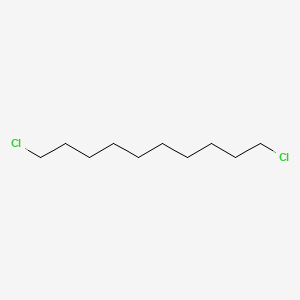

1,10-Dichlorodecane

描述

属性

IUPAC Name |

1,10-dichlorodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20Cl2/c11-9-7-5-3-1-2-4-6-8-10-12/h1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBBNTRDPSVZESY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCl)CCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062225 | |

| Record name | Decane, 1,10-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2162-98-3 | |

| Record name | 1,10-Dichlorodecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2162-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decane, 1,10-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002162983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,10-Dichlorodecane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9484 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Decane, 1,10-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Decane, 1,10-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,10-dichlorodecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.809 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,10-Dichlorodecane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HLM6UQ45W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,10-Dichlorodecane: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,10-Dichlorodecane is a versatile bifunctional alkyl halide that serves as a crucial building block and linker in various chemical syntheses. Its ten-carbon chain provides a desirable length for creating long-chain compounds and for cross-linking polymers. In the pharmaceutical and agrochemical industries, it is a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other bioactive molecules.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and applications of this compound, with a focus on its role in research and development. Detailed experimental protocols for its synthesis and analysis are provided, along with a visualization of its synthetic utility.

Chemical Structure and Identification

This compound consists of a ten-carbon aliphatic chain with chlorine atoms attached to the terminal carbons.

-

Chemical Formula: C₁₀H₂₀Cl₂

-

Molecular Weight: 211.17 g/mol [2]

-

IUPAC Name: this compound[3]

-

CAS Registry Number: 2162-98-3[2]

-

Synonyms: Decamethylene dichloride[3]

Chemical Structure:

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Physical State | Colorless to pale yellow liquid | [2] |

| Melting Point | 15.6 °C | [2] |

| Boiling Point | 275 °C (at 760 mmHg) | [2] |

| 167-168 °C (at 28 mmHg) | [4] | |

| Density | 0.999 g/mL at 25 °C | [4] |

| Refractive Index (n²⁰/D) | 1.4605 | [4] |

| Solubility | Insoluble in water; miscible with common organic solvents such as ethanol, ether, and chloroform. | [2] |

| Flash Point | 146 °C | [2] |

| Vapor Pressure | 1.59-2.37 Pa at 20-25 °C | [4] |

Experimental Protocols

Synthesis of this compound from 1,10-Decanediol

This compound is commonly synthesized from 1,10-decanediol via a nucleophilic substitution reaction using thionyl chloride in the presence of a base like pyridine to neutralize the HCl byproduct.[2]

Reaction:

HO-(CH₂)₁₀-OH + 2 SOCl₂ → Cl-(CH₂)₁₀-Cl + 2 SO₂ + 2 HCl

Materials:

-

1,10-Decanediol

-

Thionyl chloride (SOCl₂)

-

Pyridine

-

Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, dissolve 1,10-decanediol in anhydrous dichloromethane.

-

Addition of Pyridine: Add pyridine to the solution.

-

Addition of Thionyl Chloride: Cool the flask in an ice bath. Add thionyl chloride dropwise from the dropping funnel to the stirred solution. An exothermic reaction will occur.

-

Reaction at Room Temperature: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 3 hours.[2]

-

Reflux: Heat the mixture to reflux and maintain for an additional 3 hours.[2]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Slowly and carefully pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

Analytical Methods

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable method for assessing the purity of this compound and for its identification.

-

Sample Preparation: Dilute a small amount of the sample in a suitable solvent such as dichloromethane or hexane.

-

GC Conditions (Typical):

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of this compound.

-

Sample Preparation: Dissolve the sample in deuterated chloroform (CDCl₃).

-

¹H NMR (400 MHz, CDCl₃):

-

δ 3.54 (t, 4H): The triplet corresponding to the four protons on the carbons directly attached to the chlorine atoms (-CH₂-Cl).

-

δ 1.78 (quint, 4H): The quintet for the four protons on the carbons beta to the chlorine atoms (-CH₂-CH₂-Cl).

-

δ 1.2-1.5 (m, 12H): A multiplet for the remaining twelve protons of the methylene groups in the center of the chain.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ 45.1: Carbons attached to chlorine (C1 and C10).

-

δ 32.6: Carbons beta to chlorine (C2 and C9).

-

δ 29.4, 28.7, 26.7: Carbons in the middle of the chain.

-

3.2.3. Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in the molecule.

-

Sample Preparation: A thin film of the neat liquid can be placed between two salt plates (e.g., NaCl or KBr).

-

Key Absorptions:

-

2925-2855 cm⁻¹: C-H stretching vibrations of the methylene groups.

-

1465 cm⁻¹: C-H bending (scissoring) vibrations of the methylene groups.

-

725-650 cm⁻¹: C-Cl stretching vibration.

-

Applications in Research and Drug Development

This compound's bifunctional nature makes it a valuable linker in the synthesis of various compounds, including quaternary ammonium compounds (QACs) which are known for their diverse biological activities.[5] The ten-carbon chain can be used to connect two molecular entities, often imparting increased lipophilicity to the final molecule.

Synthesis of Quaternary Ammonium Compounds

A common application of this compound is in the synthesis of bolaamphiphiles, which are molecules with hydrophilic head groups at both ends of a hydrophobic chain. These can be synthesized by reacting this compound with a tertiary amine in a Menschutkin-type reaction.

Experimental Workflow for the Synthesis of a Diquaternary Ammonium Salt:

The following diagram illustrates a typical workflow for the synthesis of a diquaternary ammonium salt using this compound as a linker.

Caption: Workflow for the synthesis and characterization of a diquaternary ammonium salt.

Logical Relationships in Synthetic Chemistry

The reactivity of this compound allows for its participation in various synthetic pathways. The chlorine atoms act as good leaving groups, making the terminal carbons susceptible to nucleophilic attack. This bifunctionality allows for the creation of symmetrical or unsymmetrical molecules, depending on the reaction conditions and the nucleophiles used.

Logical Relationship in Bifunctional Reactions:

The following diagram illustrates the logical relationship of using this compound as a bifunctional electrophile.

Caption: Synthetic possibilities of this compound as a bifunctional electrophile.

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-defined set of properties that make it suitable for a wide range of applications in organic synthesis. Its primary utility lies in its bifunctional nature, allowing for the straightforward introduction of a ten-carbon linker into molecules. This is of particular importance in the pharmaceutical and agrochemical industries, where it serves as a key building block for complex molecular architectures. The experimental protocols provided in this guide offer a starting point for the synthesis and analysis of this important compound, facilitating its use in research and development.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 1,10-Dichlorodecane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10-Dichlorodecane (CAS No. 2162-98-3) is a difunctional alkyl halide that serves as a versatile intermediate in organic synthesis.[1] Its linear ten-carbon chain is terminated by two chlorine atoms, making it a valuable building block for the synthesis of pharmaceuticals, agrochemicals, and polymers.[1][2] This technical guide provides a detailed overview of the core physicochemical properties of this compound, presented in a format tailored for scientific and research applications.

Chemical Identity and Structure

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison. These properties are critical for designing synthetic routes, understanding its behavior in different environments, and ensuring safe handling and storage.

| Property | Value | Units | Reference(s) |

| Physical State | Liquid | - | [2][6] |

| Appearance | Clear, colorless to pale yellow liquid | - | [2][6] |

| Odor | Mild, chlorinated hydrocarbon-like | - | [2] |

| Melting Point | 15.6 | °C | [1][4][5][7][8] |

| Boiling Point | 275 @ 760 mmHg | °C | [1][4][7] |

| 167 - 168 @ 28 mmHg | °C | [5][8] | |

| 102 @ 1 mmHg | °C | ||

| Density | 0.999 | g/mL at 25°C | [4][5][8] |

| 0.996 | g/cm³ | [6][7] | |

| Solubility in Water | Sparingly soluble (0.77 g/L) | g/L | [2][6] |

| Solubility in Organic Solvents | Miscible with ethanol, ether, and chloroform | - | [2] |

| Soluble in DMSO | - | [9] | |

| Slightly soluble in Chloroform, Methanol | - | [3][10][11] | |

| Vapor Pressure | 1.3 @ 98°C | hPa | [4][6] |

| 0.00515 @ 25°C | mmHg | [7] | |

| 1.59 - 2.37 @ 20-25°C | Pa | [3][10][11] | |

| Vapor Density | 7.28 | - | [4][6] |

| Refractive Index (n20/D) | 1.4605 | - | [5] |

| 1.46 - 1.462 | - | [3][7][10][11] | |

| Flash Point | 113 | °C | [4][5][9][12] |

| 146 | °C | [1][7][10] | |

| Autoignition Temperature | 220 | °C | [4][6] |

| Viscosity | 4.72 | mPa·s at 20°C | [4][6] |

| LogP (Octanol/Water Partition Coefficient) | 5.6 | - | [4][12] |

| 4.585 | - | [13] | |

| 4.51 at 20°C | - | [3][11] |

Experimental Protocols

Detailed experimental methodologies for the determination of the physicochemical properties listed above are not explicitly provided in the cited literature. These values are typically determined using standardized methods such as those outlined by the OECD Guidelines for the Testing of Chemicals or other internationally recognized protocols. For instance:

-

Melting and Boiling Point: Determined using differential scanning calorimetry (DSC) or a capillary melting point apparatus for the melting point, and distillation under controlled pressure for the boiling point.

-

Density: Measured using a pycnometer or a digital density meter.

-

Solubility: Assessed using the flask method or column elution method for water solubility, and visual inspection for solubility in organic solvents.

-

Vapor Pressure: Determined by methods such as the static method, dynamic method, or effusion method.

-

Flash Point: Measured using a closed-cup or open-cup apparatus.

For precise and reproducible results, it is imperative to consult and adhere to specific, validated experimental protocols.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the chlorination of 1,10-decanediol using thionyl chloride.[2][7]

Caption: Synthesis of this compound from 1,10-Decanediol.

Reactivity and Applications

This compound's bifunctional nature, with reactive chlorine atoms at both ends of the alkyl chain, makes it a valuable synthon.[1] It readily undergoes nucleophilic substitution reactions, allowing for the introduction of various functional groups. This reactivity is harnessed in:

-

Pharmaceutical Synthesis: As a linker to connect different molecular fragments or to introduce lipophilic chains to improve the pharmacokinetic properties of active pharmaceutical ingredients (APIs).[1]

-

Polymer Chemistry: As a cross-linking agent or monomer in the synthesis of various polymers.[2][7]

-

Agrochemical Production: As an intermediate in the synthesis of certain pesticides and herbicides.[1]

Safety and Handling

This compound is classified as an irritant, causing skin and serious eye irritation.[4][14] It may also cause respiratory irritation.[4] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[4] Work should be conducted in a well-ventilated area or a fume hood.[4] For detailed safety information, consult the Safety Data Sheet (SDS).[4]

Conclusion

This technical guide has summarized the essential physicochemical properties of this compound, providing a valuable resource for researchers and professionals in drug development and chemical synthesis. The data presented, including a comprehensive table of properties and a synthesis workflow diagram, facilitates a deeper understanding of this important chemical intermediate. Adherence to appropriate safety protocols is crucial when working with this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | 2162-98-3 [amp.chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. This compound = 98 2162-98-3 [sigmaaldrich.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. Page loading... [guidechem.com]

- 8. This compound | 2162-98-3 [chemicalbook.com]

- 9. Buy this compound | 2162-98-3 | >98% [smolecule.com]

- 10. This compound CAS#: 2162-98-3 [m.chemicalbook.com]

- 11. 2162-98-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. This compound - Safety Data Sheet [chemicalbook.com]

- 13. This compound (CAS 2162-98-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 14. This compound MSDS/SDS | Supplier & Distributor [histry-chem.com]

A Comprehensive Technical Guide to 1,10-Dichlorodecane for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,10-Dichlorodecane, a bifunctional alkyl halide, serves as a critical intermediate and building block in the synthesis of a diverse array of organic molecules. Its ten-carbon backbone, flanked by reactive chlorine atoms at the terminal positions, offers a versatile platform for the construction of complex molecular architectures. This technical guide provides an in-depth overview of this compound, encompassing its physicochemical properties, synthesis, and key applications in the pharmaceutical and agrochemical sectors. Detailed experimental protocols and visual representations of its synthetic and reactive pathways are included to facilitate its practical application in research and development.

Core Properties of this compound

This compound is a colorless to pale yellow liquid at room temperature.[1] Its key identifiers and physicochemical properties are summarized in the tables below for easy reference.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| CAS Number | 2162-98-3[1][2][3][4][5] |

| Molecular Formula | C10H20Cl2[1][2][4] |

| Molecular Weight | 211.17 g/mol [1][2][4] |

| IUPAC Name | This compound |

| Synonyms | Decamethylene dichloride, Decane, 1,10-dichloro-[3][5] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Colorless to almost colorless liquid[6] |

| Melting Point | 15.6 °C |

| Boiling Point | 275 °C |

| Flash Point | 146 °C |

| Density | 0.999 g/mL at 25 °C |

| Solubility | Insoluble in water; miscible with common organic solvents like ethanol, ether, and chloroform[1] |

Synthesis of this compound: An Experimental Protocol

The most common laboratory-scale synthesis of this compound involves the chlorination of 1,10-decanediol using thionyl chloride.[1]

Experimental Protocol: Synthesis from 1,10-Decanediol

Materials:

-

1,10-Decanediol

-

Thionyl chloride (SOCl2)

-

Pyridine

-

Anhydrous reaction vessel

-

Reflux condenser

-

Distillation apparatus

Procedure:

-

In a well-ventilated fume hood, charge a dry reaction vessel with 1,10-decanediol and a catalytic amount of pyridine.[1]

-

Cool the mixture in an ice bath.

-

Slowly add thionyl chloride dropwise to the cooled mixture with continuous stirring.[1]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3 hours.[1]

-

Following the stirring period, heat the mixture to reflux for an additional 3 hours to ensure the reaction goes to completion.[1]

-

After reflux, carefully distill off the excess thionyl chloride.[1]

-

Perform vacuum distillation to purify the product, collecting the fraction at 126-127 °C (at 0.93 kPa).[1] The expected yield of this compound is approximately 88%.[1]

Applications in Pharmaceutical and Agrochemical Synthesis

The bifunctional nature of this compound makes it a valuable precursor in the synthesis of various pharmaceuticals and agrochemicals.[2][3] The two terminal chlorine atoms act as excellent leaving groups in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups or the linking of molecular fragments.[3]

General Experimental Protocol for Nucleophilic Substitution:

Materials:

-

This compound

-

Nucleophile (e.g., amine, thiol, alcohol)

-

Appropriate solvent (e.g., DMF, DMSO, acetonitrile)

-

Base (if necessary, e.g., K2CO3, Et3N)

Procedure:

-

Dissolve this compound in a suitable anhydrous solvent in a reaction vessel.

-

Add the desired nucleophile to the solution. The stoichiometry can be controlled to achieve mono- or di-substitution.

-

If the nucleophile is an amine or if the reaction generates an acidic byproduct, add a non-nucleophilic base to neutralize the acid.

-

Heat the reaction mixture to an appropriate temperature and monitor the progress of the reaction using a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).

-

Upon completion, cool the reaction mixture and perform a standard aqueous workup to remove salts and other water-soluble impurities.

-

Purify the product using column chromatography, distillation, or recrystallization.

Role in Drug Development and Biological Systems

This compound's primary role in drug development is as a linker or spacer molecule to synthesize more complex active pharmaceutical ingredients (APIs).[2] It can be used to introduce lipophilic carbon chains, potentially enhancing the bioavailability or modulating the pharmacokinetic properties of a drug candidate.[2]

It is important to note that this compound is an industrial and laboratory chemical with no approved medicinal or dietary uses.[7] As a synthetic intermediate, it is not typically studied for direct interactions with biological signaling pathways. Its toxicological profile suggests that it can cause skin and eye irritation.[6]

Conclusion

This compound is a versatile and valuable chemical intermediate with significant applications in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its well-defined reactivity, commercial availability, and the ability to act as a molecular scaffold make it an essential tool for researchers and chemists. The protocols and data presented in this guide are intended to support the effective and safe utilization of this compound in research and development endeavors.

References

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. gneechem.com [gneechem.com]

- 5. This compound | C10H20Cl2 | CID 75101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. China 1 10-dichlorodecane CAS 2162-98-3 Manufacturer and Supplier | Starsky [starskychemical.com]

Synthesis of 1,10-Dichlorodecane from 1,10-Decanediol: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,10-dichlorodecane from 1,10-decanediol. This compound is a valuable bifunctional molecule utilized as a key intermediate and cross-linking agent in various chemical syntheses, including the production of pharmaceuticals, polymers, and agrochemicals.[1][2] This document details the prevalent synthetic methodologies, with a primary focus on the widely employed thionyl chloride/pyridine system. It includes a thorough examination of the reaction mechanism, experimental protocols, and quantitative data to facilitate reproducible and optimized synthesis.

Introduction

This compound (Cl(CH₂)₁₀Cl) is a long-chain dihalogenated alkane that serves as a crucial building block in organic synthesis.[3][4] Its two reactive chlorine atoms at the terminal positions allow for the facile introduction of various functionalities, making it an important precursor in the synthesis of complex molecules.[2] The most common and efficient laboratory-scale synthesis of this compound involves the dichlorination of its corresponding diol, 1,10-decanediol (HO(CH₂)₁₀OH), using a suitable chlorinating agent.[5][6] This guide will delve into the specifics of this transformation, providing the necessary details for its successful implementation in a research and development setting.

Physicochemical Properties

A summary of the key physical and chemical properties of the starting material and the final product is presented in Table 1. Understanding these properties is crucial for handling the reagents, monitoring the reaction, and purifying the product.

Table 1: Physicochemical Properties of 1,10-Decanediol and this compound

| Property | 1,10-Decanediol | This compound |

| CAS Number | 112-47-0[6] | 2162-98-3[7] |

| Molecular Formula | C₁₀H₂₂O₂[6] | C₁₀H₂₀Cl₂[7] |

| Molecular Weight | 174.28 g/mol [6] | 211.17 g/mol [7] |

| Appearance | White solid[6] | Colorless to pale yellow liquid[5] |

| Melting Point | 72-75 °C[6] | 15.6 °C[4] |

| Boiling Point | 297 °C (at 1013 hPa)[6] | 275 °C (at 1013 hPa)[8] |

| 170 °C (at 11 hPa)[6] | 167-168 °C (at 28 mmHg)[4] | |

| 126-127 °C (at 0.93 kPa)[5] | ||

| Solubility | Poorly soluble in water; soluble in alcohols[6] | Insoluble in water; miscible with common organic solvents (e.g., ethanol, ether, chloroform)[5] |

Synthetic Methodologies

The conversion of 1,10-decanediol to this compound is typically achieved through nucleophilic substitution of the hydroxyl groups with chloride ions. Several chlorinating agents can be employed for this purpose.

Thionyl Chloride (SOCl₂)

The most common laboratory method for the chlorination of 1,10-decanediol is the use of thionyl chloride (SOCl₂).[5] This reagent is favored because the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying purification.[9]

The reaction is typically carried out in the presence of a tertiary amine base, such as pyridine, which serves to neutralize the generated HCl.[5] The presence of pyridine also influences the reaction mechanism, promoting a clean SN2 inversion of configuration.

The chlorination of a primary alcohol like 1,10-decanediol with thionyl chloride in the presence of pyridine proceeds through a well-established SN2 mechanism. The key steps are outlined below:

-

Formation of an Alkyl Chlorosulfite Intermediate: The hydroxyl group of the alcohol attacks the electrophilic sulfur atom of thionyl chloride, displacing a chloride ion.

-

Deprotonation: Pyridine acts as a base to deprotonate the oxonium ion, forming a neutral alkyl chlorosulfite intermediate.

-

Nucleophilic Attack by Chloride: The chloride ion, a good nucleophile, attacks the carbon atom bearing the chlorosulfite group from the backside.

-

Departure of the Leaving Group: This backside attack leads to the displacement of the chlorosulfite group, which decomposes into the stable gaseous products sulfur dioxide (SO₂) and a chloride ion.

This process occurs at both ends of the 1,10-decanediol molecule to yield this compound.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. nbinno.com [nbinno.com]

- 3. Wholesale this compound CAS:2162-98-3 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]

- 4. China 1 10-dichlorodecane CAS 2162-98-3 Manufacturer and Supplier | Starsky [starskychemical.com]

- 5. Page loading... [guidechem.com]

- 6. 1,10-Decanediol - Wikipedia [en.wikipedia.org]

- 7. This compound | C10H20Cl2 | CID 75101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1,10-ジクロロデカン ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Spectral Analysis of 1,10-Dichlorodecane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data for 1,10-dichlorodecane (CAS No: 2162-98-3), a bifunctional alkane derivative used in various chemical syntheses. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols.

Spectroscopic Data

The following sections summarize the key spectral data for this compound, providing a quantitative basis for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Due to the symmetry of this compound, the number of unique signals in both ¹H and ¹³C NMR spectra is simplified.

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by three main groups of signals corresponding to the protons on different methylene groups.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.54 | Triplet | 4H | -CH₂-Cl (C1, C10) |

| ~1.77 | Quintet | 4H | -CH₂-CH₂-Cl (C2, C9) |

| ~1.2-1.5 | Multiplet | 12H | -(CH₂)₆- (C3-C8) |

¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum of this compound displays five distinct signals, corresponding to the five unique carbon environments in the symmetric molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~45.1 | -CH₂-Cl (C1, C10) |

| ~32.6 | -CH₂-CH₂-Cl (C2, C9) |

| ~29.3 | -(CH₂)n- (C5, C6) |

| ~28.7 | -(CH₂)n- (C4, C7) |

| ~26.8 | -CH₂-CH₂-CH₂-Cl (C3, C8) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic vibrational modes for alkyl chains and carbon-halogen bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2925-2935 | Strong | C-H asymmetric stretching (CH₂) |

| 2850-2860 | Strong | C-H symmetric stretching (CH₂) |

| 1460-1470 | Medium | C-H scissoring (bending) (CH₂) |

| 720-730 | Medium | C-H rocking (CH₂) |

| 650-660 | Medium-Strong | C-Cl stretching |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound results in a characteristic fragmentation pattern. The presence of two chlorine isotopes (³⁵Cl and ³⁷Cl) leads to isotopic peaks for chlorine-containing fragments.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment |

| 91/93 | 100/32 | [C₄H₈Cl]⁺ |

| 55 | 85 | [C₄H₇]⁺ |

| 41 | 65 | [C₃H₅]⁺ |

| 67 | 40 | [C₅H₇]⁺ |

| 118/120 | 15/5 | [M - C₄H₈Cl]⁺ |

| 210/212/214 | <1 | [M]⁺ (Molecular Ion) |

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectral data are provided below.

NMR Spectroscopy Protocol

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Parameters (400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Sequence: zg30

-

Number of Scans: 16

-

Spectral Width: 16 ppm

-

Relaxation Delay: 1.0 s

-

-

¹³C NMR:

-

Pulse Sequence: zgpg30 (proton-decoupled)

-

Number of Scans: 1024

-

Spectral Width: 240 ppm

-

Relaxation Delay: 2.0 s

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum and calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum.

FTIR Spectroscopy Protocol

Sample Preparation:

-

As this compound is a liquid at room temperature, a thin film can be prepared directly on a salt plate.

-

Place one drop of the neat liquid onto a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.

-

Carefully place a second salt plate on top to create a thin, uniform capillary film.

Instrument Parameters (FTIR Spectrometer):

-

Technique: Transmission

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the prepared sample cell in the spectrometer's sample holder.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol

Sample Introduction and Ionization:

-

Introduce a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol) into the mass spectrometer via a gas chromatograph (GC-MS) or a direct insertion probe.

-

Utilize electron ionization (EI) as the ionization method.

Instrument Parameters (GC-MS System):

-

Gas Chromatograph:

-

Column: HP-5ms or equivalent (30 m x 0.25 mm x 0.25 µm)

-

Inlet Temperature: 250 °C

-

Oven Program: Start at 100 °C, hold for 2 min, then ramp to 280 °C at 15 °C/min.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Mass Range: m/z 35-500

-

Source Temperature: 230 °C

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram.

-

Extract the mass spectrum for this peak.

-

Analyze the fragmentation pattern and isotopic distribution to confirm the structure.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of a liquid sample such as this compound.

An In-depth Technical Guide to the Solubility of 1,10-Dichlorodecane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,10-dichlorodecane in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide summarizes the available qualitative information and provides a detailed experimental protocol for determining solubility.

Data Presentation: Solubility of this compound

| Organic Solvent | CAS Number | Solubility Profile |

| Ethanol | 64-17-5 | Miscible[1] |

| Diethyl Ether | 60-29-7 | Miscible[1] |

| Chloroform | 67-66-3 | Miscible[1], Slightly Soluble[2] |

| Methanol | 67-56-1 | Slightly Soluble[2] |

| Dimethyl Sulfoxide (DMSO) | 67-68-5 | Soluble[3] |

It is important to note that "miscible" implies that the substances will mix in all proportions to form a homogeneous solution. "Slightly soluble" suggests that only a small amount of this compound will dissolve in these solvents under standard conditions. The conflicting reports for chloroform ("miscible" versus "slightly soluble") may depend on the specific experimental conditions, such as temperature and the purity of the substances. For drug development and research applications, it is crucial to experimentally determine the quantitative solubility in the specific solvent system and conditions being used.

Experimental Protocols: Determination of Solubility

To obtain precise and reliable quantitative solubility data for this compound in a specific organic solvent, the following experimental protocol, based on the isothermal saturation method followed by gravimetric analysis, is recommended.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance (accurate to ±0.0001 g)

-

Glass vials with airtight seals (e.g., screw caps with PTFE septa)

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Syringes

-

Pre-weighed evaporation dishes or beakers

-

Drying oven or vacuum desiccator

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solute is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A period of 24 to 48 hours is typically recommended, but the optimal time should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it becomes constant).

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the vial to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed (to the experimental temperature) syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry evaporation dish. This step is critical to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Accurately weigh the evaporation dish containing the filtered saturated solution.

-

Evaporate the solvent under controlled conditions. This can be done in a fume hood at ambient temperature or in a drying oven at a temperature below the boiling point of this compound and the solvent's boiling point to avoid loss of the solute. A vacuum desiccator can also be used to expedite drying.

-

Once the solvent has completely evaporated, place the evaporation dish in a drying oven at a moderate temperature (e.g., 40-50 °C) or a vacuum desiccator until a constant weight is achieved. This ensures all residual solvent is removed.

-

Accurately weigh the evaporation dish containing the dry this compound residue.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporation dish from the final weight of the dish with the residue.

-

Calculate the mass of the solvent in the withdrawn sample by subtracting the mass of the dissolved this compound from the mass of the saturated solution.

-

Express the solubility in desired units, such as grams of solute per 100 grams of solvent ( g/100g ) or grams of solute per 100 mL of solvent (g/100mL).

-

Safety Precautions:

-

Always work in a well-ventilated area, preferably a fume hood, when handling organic solvents.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheets (SDS) for this compound and the specific organic solvent being used for detailed hazard information and handling procedures.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the solubility of this compound in an organic solvent using the isothermal saturation method.

Caption: Workflow for determining the solubility of this compound.

References

1,10-Dichlorodecane: A Technical Guide to Toxicological Data and Safety Precautions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available toxicological data and essential safety precautions for 1,10-Dichlorodecane (CAS No. 2162-98-3). While extensive quantitative toxicological data for this specific compound is limited in publicly accessible literature, this document consolidates the known qualitative effects, physical and chemical properties, and established safety and handling procedures. Furthermore, it outlines the standard experimental protocols, based on OECD guidelines, that are utilized to evaluate the toxicological profile of such a chemical. This guide is intended to inform researchers, scientists, and professionals in drug development on the safe handling, storage, and use of this compound, and to provide a framework for its toxicological assessment.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. Understanding these properties is crucial for the safe handling and storage of the compound.

| Property | Value | Reference |

| CAS Number | 2162-98-3 | [1][2] |

| Molecular Formula | C10H20Cl2 | [1][2] |

| Molecular Weight | 211.17 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Melting Point | 15.6 °C | [3] |

| Boiling Point | 167-168 °C @ 28 mmHg | [3] |

| Density | 0.999 g/mL at 25 °C | [3] |

| Flash Point | 113 °C (closed cup) | [1] |

| Solubility | Insoluble in water; Soluble in organic solvents like DMSO | [2][4] |

Toxicological Data

Detailed quantitative toxicological studies on this compound are not widely available. The information presented here is primarily derived from Safety Data Sheets (SDS) and chemical databases. The toxicological properties of this substance have not been fully investigated.[5]

Acute Toxicity

This compound is considered harmful if swallowed.[2] Prolonged or repeated exposure may be associated with liver and kidney toxicity in animal studies.[6] Specific LD50 (lethal dose, 50%) values for oral, dermal, or inhalation routes have not been identified in the reviewed literature.

Irritation and Sensitization

The compound is a known irritant to the skin and eyes.[2] It may also cause respiratory tract irritation.[5] There is no information available regarding its potential for skin sensitization.[5]

| Endpoint | Observation | GHS Classification | Reference |

| Skin Irritation | Causes skin irritation. | Category 2 | [4] |

| Eye Irritation | Causes serious eye irritation. | Category 2 | [4] |

| Respiratory Irritation | May cause respiratory tract irritation. | Category 3 | [4] |

Mutagenicity and Carcinogenicity

There is no information available on the mutagenic effects of this compound.[5] It is not currently classified as a carcinogen by the International Agency for Research on Cancer (IARC) or the U.S. Environmental Protection Agency (EPA).[6]

Experimental Protocols

While specific experimental data for this compound is scarce, the following sections describe the standard methodologies based on OECD guidelines that would be employed to assess the toxicological profile of such a chemical.

Acute Oral Toxicity - OECD Guideline 401

This test provides information on health hazards likely to arise from a single oral exposure to a substance.[7][8]

-

Animal Species: Typically, rats are used.[9]

-

Procedure:

-

Healthy young adult animals are acclimatized to the laboratory conditions.[7]

-

Animals are fasted prior to administration of the substance.[7]

-

The test substance is administered in a single dose by gavage.[7]

-

Animals are observed for mortality, signs of toxicity (e.g., tremors, convulsions, salivation, diarrhea), and changes in body weight.[7]

-

The observation period is typically 14 days.[10]

-

All animals undergo a gross necropsy.[7]

-

Acute Dermal Toxicity - OECD Guideline 402

This study provides information on the health hazards likely to arise from short-term dermal exposure to a substance.[11][12]

-

Test Principle: The test substance is applied to the skin in graduated doses to several groups of animals, one dose per group.[12][13]

-

Animal Species: Rats, rabbits, or guinea pigs are typically used.[9]

-

Procedure:

-

The fur is removed from the dorsal area of the trunk of the test animals.[9]

-

The test substance is applied to an area of approximately 10% of the body surface.[11]

-

The treated area is covered with a porous gauze dressing for a 24-hour exposure period.[14]

-

Animals are observed for signs of toxicity and mortality for at least 14 days.[11]

-

Body weight is recorded weekly.[11]

-

A gross necropsy is performed on all animals at the end of the study.[11]

-

In Vitro Skin Irritation: Reconstructed Human Epidermis Test - OECD Guideline 439

This in vitro test is used to identify chemicals that are irritant to the skin.[15][16]

-

Test Principle: The test substance is applied topically to a reconstructed human epidermis (RhE) model, which mimics the properties of the upper layers of human skin.[17][18] The viability of the cells after exposure is measured.[15]

-

Procedure:

-

The RhE tissue is pre-incubated.

-

The test substance is applied to the surface of the RhE tissue.[18]

-

After a defined exposure time, the substance is removed by rinsing.

-

Cell viability is assessed using a quantitative method, such as the MTT assay.[18]

-

A substance is identified as an irritant if the cell viability is below a certain threshold (e.g., ≤ 50%).[18]

-

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test - OECD Guideline 492

This in vitro method is used to identify chemicals that do not require classification for eye irritation or serious eye damage.[19][20]

-

Test Principle: The test chemical is applied to the surface of a reconstructed human cornea-like epithelium (RhCE) model.[21][22] The cytotoxic effect of the chemical on the RhCE model is measured to predict its eye irritation potential.[20]

-

Procedure:

-

The RhCE tissues are pre-incubated in culture medium.[21]

-

The test substance is applied topically to the RhCE inserts.[21]

-

The tissues are incubated for a defined period.[21]

-

After incubation, cell viability is determined using a metabolic assay, such as MTT.[21]

-

If the tissue viability is greater than 60%, the substance is considered a non-irritant.[23]

-

Bacterial Reverse Mutation Test (Ames Test) - OECD Guideline 471

This test is widely used to assess the mutagenic potential of chemicals.[24][25]

-

Test Principle: The Ames test uses several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with pre-existing mutations that leave them unable to synthesize an essential amino acid (e.g., histidine).[25][26] The test chemical is evaluated for its ability to cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid.[25]

-

Procedure:

-

The bacterial strains are exposed to the test substance, with and without a metabolic activation system (S9 mix) to simulate metabolism in mammals.[24]

-

The treated bacteria are plated on a minimal agar medium.[24]

-

After incubation, the number of revertant colonies is counted.[24]

-

A significant increase in the number of revertant colonies compared to the control indicates that the substance is mutagenic.[27]

-

Safety Precautions and Handling

Given the known hazards of this compound, the following safety precautions are mandatory to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[5]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[1]

-

Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH/MSHA approved respirator.[5]

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[5] Do not breathe vapor or mist.[5] Wash thoroughly after handling.[5]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[2]

First Aid Measures

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[2]

-

In case of skin contact: Remove contaminated clothing and wash skin with soap and water. Seek medical attention if irritation persists.[2]

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2]

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Visualizations

The following diagrams illustrate standard experimental workflows and logical relationships for safety procedures relevant to this compound.

Caption: Workflow for Acute Oral Toxicity Testing (OECD 401).

Caption: In Vitro Skin Irritation Test Workflow (OECD 439).

Caption: Logical Relationships for Safe Handling of this compound.

Conclusion

References

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. This compound MSDS/SDS | Supplier & Distributor [histry-chem.com]

- 3. 1,10-ジクロロデカン ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | C10H20Cl2 | CID 75101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. Chlorinated Paraffins - Toxicological Risks of Selected Flame-Retardant Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. oecd.org [oecd.org]

- 9. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 10. scribd.com [scribd.com]

- 11. nucro-technics.com [nucro-technics.com]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 15. oecd.org [oecd.org]

- 16. oecd.org [oecd.org]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. senzagen.com [senzagen.com]

- 19. oecd.org [oecd.org]

- 20. EpiOcular Eye Irritation Test (OECD TG 492) | Mattek Corporation [mattek.com]

- 21. Study Design of In Vitro Eye Irritation EpiOcular (OECD 492) Study Design - Tox Lab [toxlab.co]

- 22. iivs.org [iivs.org]

- 23. dermatest.com [dermatest.com]

- 24. creative-bioarray.com [creative-bioarray.com]

- 25. nib.si [nib.si]

- 26. inotiv.com [inotiv.com]

- 27. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Review of 1,10-Dichlorodecane and Its Analogs: Synthesis, Properties, and Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,10-Dichlorodecane, a long-chain α,ω-dihaloalkane, and its analogs are versatile bifunctional molecules that serve as crucial building blocks in a wide array of chemical syntheses. Their ability to act as flexible linkers and precursors for a variety of functional groups makes them indispensable in the development of pharmaceuticals, advanced materials, and agrochemicals. This technical guide provides a comprehensive literature review of this compound and its analogs, focusing on their synthesis, physicochemical properties, and diverse applications, with a particular emphasis on their role in drug discovery and material science. Detailed experimental protocols, tabulated quantitative data, and visualizations of key chemical and biological pathways are presented to facilitate a deeper understanding and practical application of these important chemical entities.

Physicochemical Properties of this compound and Its Analogs

This compound is a colorless to pale yellow liquid at room temperature with a molecular formula of C₁₀H₂₀Cl₂.[1] Like other α,ω-dihaloalkanes, its physical and chemical properties are dictated by the nature of the halogen atoms and the length of the alkyl chain. These compounds are generally insoluble in water but soluble in common organic solvents.[1] The boiling and melting points, as well as the density, tend to increase with the increasing atomic mass of the halogen and the length of the carbon chain.[2][3]

A summary of key physicochemical data for this compound and some of its common analogs is presented in Table 1.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| 1,8-Dichlorooctane | 2162-99-4 | C₈H₁₆Cl₂ | 183.12 | - | 115-116 (11 mmHg) | 1.025 | 1.459 |

| This compound | 2162-98-3 | C₁₀H₂₀Cl₂ | 211.17 | 15.6 | 167-168 (28 mmHg) | 0.999 | 1.4605 |

| 1,12-Dichlorododecane | 3922-03-2 | C₁₂H₂₄Cl₂ | 239.22 | 27-29 | 150-152 (4 mmHg) | - | - |

| 1,10-Dibromodecane | 4101-68-2 | C₁₀H₂₀Br₂ | 300.07 | 26-28 | 165-167 (10 mmHg) | 1.367 | 1.503 |

| 1,10-Diiododecane | 16355-92-3 | C₁₀H₂₀I₂ | 394.07 | 33-35 | 197-200 (12 mmHg) | - | - |

Table 1: Physicochemical Properties of this compound and Selected Analogs. Data compiled from various sources.[4][5]

Synthesis of this compound and Its Analogs

The most common and efficient method for the synthesis of this compound and its analogs is the nucleophilic substitution of the corresponding α,ω-diols.[1] Thionyl chloride (SOCl₂) is a widely used chlorinating agent for this transformation.

Experimental Protocol: Synthesis of this compound from 1,10-Decanediol

This protocol describes the synthesis of this compound from 1,10-decanediol using thionyl chloride and pyridine.

Materials:

-

1,10-Decanediol

-

Thionyl chloride (SOCl₂)

-

Pyridine

-

Appropriate reaction vessel with cooling capabilities

-

Distillation apparatus

Procedure:

-

In a reaction vessel, place 1,10-decanediol and pyridine.

-

While cooling the reaction mixture, add thionyl chloride dropwise.

-

After the addition is complete, stir the reaction mixture at room temperature for 3 hours.

-

Following the stirring at room temperature, reflux the mixture for an additional 3 hours.

-

After reflux, recover the excess thionyl chloride.

-

Purify the crude product by distillation under reduced pressure, collecting the fraction at 126-127°C (0.93 kPa).[1]

Expected Yield: 88%[1]

A generalized workflow for this synthesis is depicted in the following diagram:

This general procedure can be adapted for the synthesis of other α,ω-dihaloalkanes by using the appropriate α,ω-diol and halogenating agent. For instance, 1,10-dibromodecane can be synthesized from 1,10-decanediol using hydrobromic acid.[6]

Applications in Drug Development

The bifunctional nature of this compound and its analogs makes them valuable linkers in the synthesis of various pharmacologically active molecules. A prominent application is in the development of bis-quaternary ammonium compounds, which are known for their antimicrobial properties.

Synthesis of Bis-Quaternary Ammonium Compounds

1,10-Dihaloalkanes can react with two equivalents of a tertiary amine to form bis-quaternary ammonium salts. A notable example is the synthesis of dequalinium chloride, a topical antiseptic and disinfectant, which utilizes a decane linker. While the industrial synthesis of dequalinium chloride often starts from 1,10-diiododecane, the general principle of using an α,ω-dihaloalkane as a linker is central.[4][7][8]

General Reaction Scheme:

2 R₃N + X-(CH₂)₁₀-X → [R₃N⁺-(CH₂)₁₀-N⁺R₃] 2X⁻

Where R is an alkyl or aryl group and X is a halogen.

Antimicrobial Mechanism of Action of Bis-Quaternary Ammonium Compounds

The antimicrobial activity of bis-quaternary ammonium compounds stems from their ability to disrupt the integrity of bacterial cell membranes. The positively charged quaternary ammonium heads interact with the negatively charged components of the bacterial cell membrane, such as phospholipids and teichoic acids. The long, hydrophobic alkyl chain then intercalates into the lipid bilayer, leading to a loss of membrane fluidity, leakage of cytoplasmic contents, and ultimately, cell death.[9][10][11]

The following diagram illustrates the proposed mechanism of action:

Role in the Synthesis of Muscarinic Receptor Antagonists

Long-chain diols, the precursors to α,ω-dihaloalkanes, are also utilized in the synthesis of more complex drug molecules, including muscarinic receptor antagonists.[12][13] These antagonists are used to treat a variety of conditions, including overactive bladder and certain cardiovascular diseases. The long alkyl chain can contribute to the lipophilicity of the molecule, which can influence its pharmacokinetic and pharmacodynamic properties.

The M2 muscarinic acetylcholine receptor, a G-protein coupled receptor, plays a key role in regulating cardiac function and other physiological processes.[1] Antagonists of this receptor can modulate these pathways. The signaling cascade initiated by M2 receptor activation is complex, involving the inhibition of adenylyl cyclase and the modulation of ion channels.[6][14]

The following diagram provides a simplified overview of the M2 muscarinic receptor signaling pathway:

Applications in Material Science

The ability of this compound and its analogs to act as cross-linkers is extensively utilized in polymer chemistry. Their reaction with difunctional monomers, such as diols, dicarboxylic acids, or diamines, leads to the formation of a wide range of polymeric materials with tailored properties.

Synthesis of Biodegradable Polyesters

1,10-Decanediol, the precursor to this compound, is a key monomer in the synthesis of biodegradable polyesters.[15][16][17] These polymers are of significant interest for biomedical applications, such as drug delivery systems and tissue engineering scaffolds, due to their ability to degrade into non-toxic products in the body.

Experimental Protocol: Synthesis of Poly(decamethylene-co-citrate)

This protocol outlines the synthesis of a biodegradable polyester from 1,10-decanediol and citric acid.

Materials:

-

1,10-Decanediol

-

Citric acid

-

Three-necked round-bottom flask

-

Heating mantle with magnetic stirrer

-

Nitrogen gas supply

-

Vacuum oven

Procedure:

-

Pre-polymer Synthesis:

-

Add equimolar amounts of 1,10-decanediol and citric acid to the three-necked flask.

-

Heat the mixture to 160-165°C under a nitrogen atmosphere with stirring to form a melt.

-

After approximately 15 minutes, reduce the temperature to 140°C and continue the reaction for about one hour to form the pre-polymer.[15]

-

-

Post-polymerization (Crosslinking):

-

Pour the viscous pre-polymer into a suitable mold.

-

Place the mold in a vacuum oven and heat at 80°C for 4 days to induce crosslinking.[15]

-

The properties of the resulting polyester, such as its degradation rate and mechanical strength, can be tuned by adjusting the monomer ratio and polymerization conditions.[18]

Conclusion

This compound and its analogs are highly versatile and valuable chemical intermediates with a broad spectrum of applications in both drug development and material science. Their straightforward synthesis from readily available diols and their bifunctional reactivity allow for the construction of complex molecules with tailored properties. From their role in creating potent antimicrobial agents to their use as building blocks for biodegradable polymers, these long-chain α,ω-dihaloalkanes continue to be of significant interest to researchers and scientists. The detailed protocols and tabulated data provided in this guide aim to facilitate further exploration and innovation in the many fields where these compounds play a critical role.

References

- 1. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]

- 2. Khan Academy [khanacademy.org]

- 3. youtube.com [youtube.com]

- 4. CN106854179A - The preparation method of Dequalinium Chloride and the like - Google Patents [patents.google.com]

- 5. 1,8-Dichlorooctane | C8H16Cl2 | CID 75102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN106632032B - Dequalinium Chloride and preparation method thereof - Google Patents [patents.google.com]

- 8. CN111018777B - Preparation method of dequalinium chloride - Google Patents [patents.google.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Quaternary ammonium-based biomedical materials: State-of-the-art, toxicological aspects and antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 13. files.core.ac.uk [files.core.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. 1,8-Dichlorooctane | 2162-99-4 [chemicalbook.com]

- 17. benchchem.com [benchchem.com]

- 18. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s [mdpi.com]

historical methods for the preparation of α,ω-dihaloalkanes

An In-depth Technical Guide on the Historical Methods for the Preparation of α,ω-Dihaloalkanes

Introduction

α,ω-Dihaloalkanes are linear alkanes substituted with halogen atoms at their terminal positions (1 and ω positions). These compounds are valuable bifunctional building blocks in organic synthesis, serving as precursors for the formation of cycloalkanes, α,ω-diols, diamines, and dicarboxylic acids, and as monomers for polymerization reactions. The development of synthetic methods for their preparation has been a significant area of research in organic chemistry. This guide provides a detailed overview of the classical and historically significant methods for the synthesis of α,ω-dihaloalkanes, intended for researchers, scientists, and professionals in drug development.

Halogenation of α,ω-Diols

One of the most direct and historically important methods for preparing α,ω-dihaloalkanes is the substitution reaction of α,ω-diols. This approach involves replacing the two terminal hydroxyl groups with halogen atoms. Various reagents have been employed for this transformation, with the choice often depending on the desired halogen and the stability of the substrate.

Using Hydrogen Halides

The reaction of α,ω-diols with concentrated hydrogen halides (HCl, HBr, HI) is a classical method. The reaction proceeds via an SN1 or SN2 mechanism, depending on the structure of the diol. For primary diols, an SN2 pathway is favored. The reactivity of hydrogen halides follows the order HI > HBr > HCl. Often, a catalyst such as zinc chloride or sulfuric acid is required, especially for the less reactive hydrogen chloride.[1] A significant challenge with this method is the potential for side reactions, such as the formation of cyclic ethers (e.g., tetrahydrofuran from 1,4-butanediol).[1]

Using Thionyl Chloride

For the preparation of α,ω-dichloroalkanes, thionyl chloride (SOCl₂) is a widely used and effective reagent. The reaction typically proceeds in the presence of a base like pyridine to neutralize the HCl byproduct. This method is generally high-yielding and avoids the strong acidic conditions of using concentrated HCl.

Experimental Protocols

Protocol 1: Synthesis of 1,4-Dichlorobutane from 1,4-Butanediol using Thionyl Chloride

-

A 500 ml three-necked flask is fitted with a reflux condenser, a mechanical stirrer, and a thermometer.

-

22.5 grams of redistilled 1,4-butanediol and 3 ml of dry pyridine are placed in the flask.

-

The flask is immersed in an ice bath.

-

71 ml (116 grams) of redistilled thionyl chloride is added dropwise from a dropping funnel, maintaining the temperature at 5-10°C with vigorous stirring.

-

After the addition is complete, the flask is removed from the ice bath and left overnight.

-

The next day, the reaction mixture is refluxed for 3 hours.

-

After cooling, ice water is cautiously added.

-

The 1,4-dichlorobutane is extracted with ether.

-

The ethereal extract is washed with 10% sodium bicarbonate solution, then with water, and dried with anhydrous magnesium sulfate.

-

The ether is evaporated, and the crude 1,4-dichlorobutane is purified by distillation. The fraction boiling at 55.5-56.5°C / 14 mm Hg is collected.

Data Presentation

Table 1: Preparation of α,ω-Dichloroalkanes from α,ω-Diols

| Starting Diol | Reagent | Conditions | Product | Yield (%) | Reference |

| 1,4-Butanediol | Thionyl Chloride, Pyridine | Reflux, 3h | 1,4-Dichlorobutane | ~92% (calculated from 35g product) | |

| 1,5-Pentanediol | Conc. Aqueous HCl | 170°C, 10 atm, 4h | 1,5-Dichloropentane | 78% | [1] |

| 1,6-Hexanediol | HCl gas, Ammonium Chloride | 110°C, 3h | 1,6-Dichlorohexane | 96% | [2] |

Ring-Opening of Cyclic Ethers

The cleavage of cyclic ethers provides a direct route to certain α,ω-dihaloalkanes. Tetrahydrofuran (THF), a five-membered cyclic ether, is a common starting material for the synthesis of 1,4-dihalobutanes.

Cleavage with Hydrogen Halides

Treating THF with strong acids like concentrated hydrogen halides leads to ring-opening to form a 4-halobutanol, which can then be converted to the 1,4-dihalobutane upon further reaction. This process can be performed continuously and at high temperatures and pressures to achieve good yields.[3] A common byproduct in this reaction is 4,4'-dichlorodibutyl ether, the formation of which can be minimized by controlling reaction conditions.[3][4]

Data Presentation

Table 2: Preparation of 1,4-Dichlorobutane from Tetrahydrofuran (THF)

| Reagent | Conditions | Major Product | Byproduct | Yield (%) | Reference |

| Anhydrous HCl | 150°C, 50-150 psig | 1,4-Dichlorobutane | 4,4'-Dichlorodibutyl ether | High (continuous process) | [3] |

| Hydrogen Chloride | 110-150°C | 1,4-Dichlorobutane | 4,4'-Dichlorodibutyl ether | Low to moderate (batch) | [3] |

Halogen Exchange: The Finkelstein Reaction

The Finkelstein reaction is a classic SN2 reaction that involves the exchange of one halogen for another.[5] It is particularly useful for the synthesis of α,ω-diiodo- and difluoroalkanes, which are often more difficult to prepare directly. The reaction is driven to completion by taking advantage of the differential solubility of metal halide salts in a suitable solvent, typically acetone.[6][7] For instance, an α,ω-dichloro- or dibromoalkane is treated with sodium iodide in acetone. The sodium iodide is soluble in acetone, while the resulting sodium chloride or sodium bromide is not and precipitates out of solution, driving the equilibrium towards the desired α,ω-diiodoalkane.[5][7]

Experimental Protocols

Protocol 2: General Procedure for Finkelstein Reaction [5]

-

The starting α,ω-dihaloalkane (chloride or bromide) is dissolved in acetone.

-

A solution of sodium iodide in acetone is added to the mixture.

-

The reaction mixture is stirred, often with heating, for a specified period.

-

The precipitated sodium chloride or sodium bromide is removed by filtration.

-

The acetone is removed from the filtrate by evaporation.

-

The resulting crude α,ω-diiodoalkane is purified by distillation or recrystallization.

Decarboxylative Halogenation: The Hunsdiecker Reaction

The Hunsdiecker reaction, first demonstrated by Alexander Borodin in 1861 and later developed by Cläre and Heinz Hunsdiecker, is a method to produce organic halides from the silver salts of carboxylic acids by treating them with a halogen.[8][9][10] This reaction proceeds via a radical mechanism and results in a product with one fewer carbon atom than the starting material due to the loss of carbon dioxide.[8] By applying this reaction to the silver salts of α,ω-dicarboxylic acids, α,ω-dihaloalkanes can be synthesized.

The reaction involves the formation of an acyl hypohalite intermediate, which then undergoes homolytic cleavage and decarboxylation to form an alkyl radical. This radical then reacts with a halogen source to yield the final product.[11]

Data Presentation

Table 3: Hunsdiecker Reaction Variants for Dihalide Synthesis

| Substrate | Halogen Source | Key Features | Product Type | Reference |

| Silver salt of α,ω-dicarboxylic acid | Br₂, Cl₂, or I₂ | Classic method, requires dry silver salts. | α,ω-Dihaloalkane | [8][9] |

| α,ω-Dicarboxylic acid | Pb(OAc)₄, LiCl or LiBr | Kochi modification, avoids silver salts. | α,ω-Dihaloalkane | [8] |

| α,ω-Dicarboxylic acid | HgO, Br₂ | Cristol-Firth modification. | α,ω-Dihaloalkane | [8] |

Direct Halogenation of Alkanes

The direct halogenation of alkanes via a free-radical mechanism is one of the oldest methods for forming carbon-halogen bonds.[12][13] This reaction is typically initiated by heat or UV light.[14] However, this method generally lacks selectivity and produces a mixture of mono-, di-, and polyhalogenated products, as well as positional isomers.[13][15] For the synthesis of a specific α,ω-dihaloalkane, this method is often impractical unless the starting alkane has a structure that favors terminal halogenation, which is rare. The reactivity of halogens follows the order F₂ > Cl₂ > Br₂ > I₂.[13]

Summary of Synthetic Pathways

The following diagram illustrates the primary historical synthetic routes to α,ω-dihaloalkanes from different starting materials.

Caption: Overview of historical synthetic routes to α,ω-dihaloalkanes.

Logical Workflow for Method Selection

The choice of a synthetic method historically depended on the availability of starting materials, the desired chain length, and the specific halogen required. The following diagram outlines a logical workflow for selecting an appropriate method.

Caption: Decision workflow for selecting a historical synthetic method.

Conclusion

The laid the foundation for modern organic synthesis. While newer, more efficient, and selective methods have been developed, these classical reactions are still fundamental to the field. The choice of method was, and often still is, a strategic decision based on factors like starting material availability, cost, desired scale, and tolerance of functional groups. Understanding these foundational techniques provides valuable context for the development of contemporary synthetic strategies and continues to be relevant in both academic and industrial research.

References

- 1. DE856888C - Process for the production of 1,5-dichloropentane - Google Patents [patents.google.com]

- 2. CN112341309B - Preparation method of dichloroalkane - Google Patents [patents.google.com]

- 3. US2889380A - Production of 1, 4-dichlorobutane - Google Patents [patents.google.com]

- 4. US2852532A - Production of 1, 4-dichlorobutane - Google Patents [patents.google.com]

- 5. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. adichemistry.com [adichemistry.com]

- 8. Hunsdiecker reaction - Wikipedia [en.wikipedia.org]

- 9. byjus.com [byjus.com]

- 10. Hunsdiecker Reaction | Thermo Fisher Scientific - US [thermofisher.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. youtube.com [youtube.com]

- 15. Halogenation of alkanes | PPTX [slideshare.net]

Reactivity Profile of Long-Chain Dichlorinated Alkanes: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction